![molecular formula C20H17FN4O2S B2901619 N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-59-9](/img/structure/B2901619.png)

N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

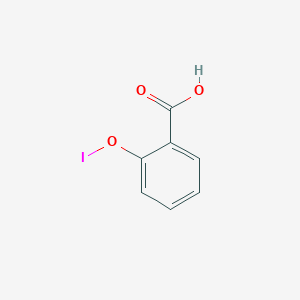

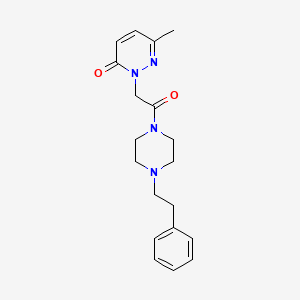

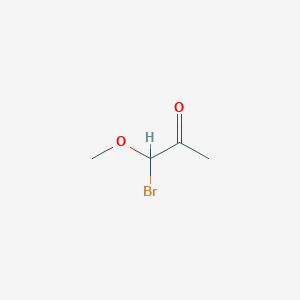

“N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . This class of compounds has been studied for their potential anticancer activity . They are known to interact with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and specific solubility .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core, a sulfonamide group, and phenyl rings . The exact structure can be confirmed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学研究应用

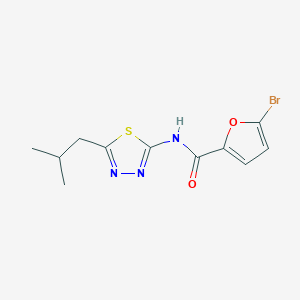

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring have shown significant antibacterial activity . They could be used to inhibit the growth of bacteria, which is particularly important given the global spread of drug resistance .

Antifungal Agents

1,2,4-Triazole derivatives have also demonstrated antifungal activity . They could be used to treat fungal diseases, which pose a huge threat to global agriculture .

Antimicrobial Agents

The 1,2,4-triazole ring is a key component in the development of new antimicrobial agents . These compounds could help deal with the escalating problems of microbial resistance .

Nematocidal Agents

Some 1,2,4-triazole derivatives have shown moderate nematocidal activity . They could be used to control nematodes, which affect over 3000 plant species worldwide .

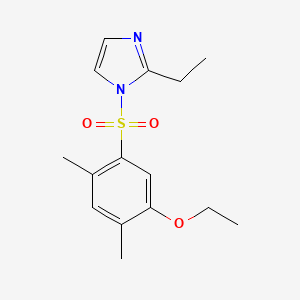

Antidiabetic Agents

Triazolo[4,3-a]pyrazine derivatives, which are similar to the compound , have been used in the treatment of type II diabetes mellitus . The 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is a key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Antiplatelet Agents

Triazolo[4,3-a]pyrazine derivatives have also shown anti-platelet aggregation activity . They could be used in the prevention and treatment of diseases caused by platelet aggregation, such as stroke and heart attack .

未来方向

The future directions for this compound could involve further studies to confirm its potential anticancer activity, elucidate its mechanism of action, and evaluate its safety profile. Additionally, the synthesis process could be optimized, and the compound could be tested against a wider range of cancer cell lines .

作用机制

Target of Action

Similar compounds have been found to exhibit antibacterial and antimalarial activities, suggesting that they may target enzymes or proteins essential to these organisms.

Mode of Action

Similar compounds have been found to inhibit the growth of bacteria and malaria parasites . This suggests that the compound may interact with its targets, leading to inhibition of essential biochemical processes and resulting in the death of the organism.

Biochemical Pathways

Based on the observed antibacterial and antimalarial activities, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms, leading to their death .

Result of Action

The result of the compound’s action is the inhibition of growth in certain bacteria and malaria parasites . This suggests that the compound has potential as a therapeutic agent for treating bacterial infections and malaria.

属性

IUPAC Name |

N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S/c1-15-22-23-20-12-11-19(14-24(15)20)28(26,27)25(13-16-5-3-2-4-6-16)18-9-7-17(21)8-10-18/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHBNUFQWKDPMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2901547.png)

![Methyl 1-[(4-aminophenyl)sulfonyl]piperidine-3-carboxylate hydrochloride](/img/structure/B2901558.png)

![2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2901559.png)